molecular formula C13H24N2O2 B1479157 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2097956-43-7

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Cat. No.: B1479157
CAS No.: 2097956-43-7
M. Wt: 240.34 g/mol
InChI Key: NTZVMKRPHQVIPY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[45]decan-2-yl)ethan-1-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity, making it suitable for synthesizing spirocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[45]decan-2-yl)ethan-1-one is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-17-9-11-8-15(12(16)7-14)10-13(11)5-3-2-4-6-13/h11H,2-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZVMKRPHQVIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCCCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one

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